molecular formula C4H13ClNOP B2566669 2-(Dimethylphosphoryl)ethanamine hydrochloride CAS No. 1003315-34-1

2-(Dimethylphosphoryl)ethanamine hydrochloride

Cat. No.: B2566669
CAS No.: 1003315-34-1
M. Wt: 157.58
InChI Key: FDDDMSDRASWJGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylphosphoryl)ethanamine hydrochloride typically involves the reaction of dimethylphosphoryl chloride with ethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphoryl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphoryl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the ethanamine moiety can interact with receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylphosphoryl)ethanamine hydrochloride is unique due to its specific combination of a dimethylphosphoryl group and an ethanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

2-(Dimethylphosphoryl)ethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of dimethylphosphoryl chloride with ethanamine. The resulting compound features a dimethylphosphoryl group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as a phosphorylating agent , influencing signaling pathways that regulate cellular functions.

Target Enzymes

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Phosphorylation : As a phosphorylating agent, it may modify proteins through phosphorylation, impacting their function and activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, potentially due to its ability to induce apoptosis in cancer cells.

  • Case Study : In vitro studies on human cancer cell lines have revealed that treatment with this compound leads to significant cell death and reduced proliferation rates.

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

  • Mechanism : It is hypothesized that the compound modulates neurotransmitter levels and protects neurons from oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems.

  • Bioavailability : Studies suggest high bioavailability when administered orally.
  • Half-life : The compound has a moderate half-life, allowing for sustained action in vivo.

Toxicological Profile

While the compound shows promise in various therapeutic areas, its toxicological effects must be carefully considered.

  • Toxicity Studies : Animal studies indicate that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity.
  • Safety Margin : The therapeutic index appears favorable; however, further studies are necessary to establish safe dosing guidelines.

Properties

IUPAC Name

2-dimethylphosphorylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NOP.ClH/c1-7(2,6)4-3-5;/h3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDDMSDRASWJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003315-34-1
Record name 2-(dimethylphosphoryl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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